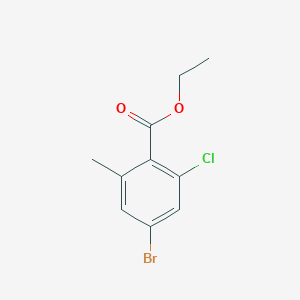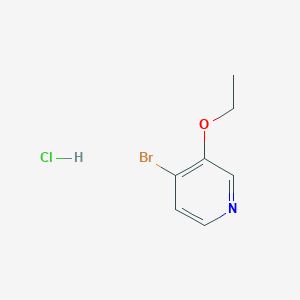
2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene
Übersicht
Beschreibung
2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene is an organic compound that is used as a reagent in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran . It is slightly soluble in water .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 4-bromo-2-fluoro-1-nitrotoluene with sodium methoxide at 60°C for 3 hours . Another method involves the nitration of alkanes at high temperatures in the vapor phase .Molecular Structure Analysis
The molecular formula of this compound is C7H5BrFNO3 . The structure of the compound includes a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions . It can also react with sodium methanethiolate, as suggested in a question on a chemistry forum .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Synthesis of Radiotracers : Klok et al. (2006) discussed the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) using a process involving bromo-fluoro-nitrobenzene derivatives. This compound is significant in the development of radiotracers for PET imaging (Klok, Klein, Herscheid, & Windhorst, 2006).
Crystal Structure Analysis : Clegg et al. (1999) reported on the crystal structure of compounds similar to 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene, contributing to a deeper understanding of molecular structures in medicinal chemistry (Clegg, Elsegood, Stanforth, Hedley, Stanley, Raper, & Creighton, 1999).
Materials Science and Chemistry
Surface Engineering and Electronics : Hunger et al. (2006) explored the grafting of benzene derivatives, including nitrobenzene and bromobenzene, onto silicon surfaces. This research is pivotal for advancements in silicon surface engineering and electronics (Hunger, Jaegermann, Merson, Shapira, Pettenkofer, & Rappich, 2006).
Polymer Solar Cells : Fu et al. (2015) investigated the introduction of 1-Bromo-4-Nitrobenzene (1-Br-4-NB) into the active layer of polymer solar cells, demonstrating significant improvement in the electron transfer process, thus enhancing the performance of solar cells (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).
Organic Chemistry
Chemical Reactivity Studies : Research by Guanti et al. (1975) and Stavber and Zupan (1989) delves into the reactivity of halogenonitrobenzenes, including fluorobromo derivatives, with various nucleophiles. These studies contribute to a broader understanding of chemical reactions in organic synthesis (Guanti, Dell'erba, Thea, & Leandri, 1975); (Stavber & Zupan, 1989).
Vibrational Spectroscopy : Reddy and Rao (1994) conducted a vibrational spectroscopy study on substituted benzenes, including bromo-difluorobenzene derivatives, offering insights into the vibrational characteristics of these compounds (Reddy & Rao, 1994).
Palladium-Catalyzed Arylations : He, Soulé, and Doucet (2015) explored the reactivity of fluorobenzene derivatives in palladium-catalyzed direct arylation, contributing to the field of catalytic organic synthesis (He, Soulé, & Doucet, 2015).
Wirkmechanismus
The mechanism of action of 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene in chemical reactions can vary depending on the specific reaction. For example, in nucleophilic aromatic substitution reactions, the nucleophile initially adds to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
While specific safety and hazard information for 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene is not available in the sources retrieved, general safety measures for handling similar organic compounds include washing hands thoroughly after handling, not eating or drinking while using the product, wearing protective clothing, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-bromo-3-fluoro-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWUCLAZHTKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)



![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)